molecular formula C9H11NO2 B3118156 Methyl 2-(phenylamino)acetate CAS No. 23284-84-6

Methyl 2-(phenylamino)acetate

Cat. No.: B3118156
CAS No.: 23284-84-6
M. Wt: 165.19 g/mol
InChI Key: SZJUWKPNWWCOPG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(phenylamino)acetate can be synthesized through various methods. One common synthetic route involves the reaction of aniline with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of aniline attacks the carbonyl carbon of methyl chloroacetate, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions typically include maintaining a temperature range of 50-70°C and using a solvent such as ethanol or methanol to facilitate the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(phenylamino)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can yield the corresponding amine or alcohol derivatives, depending on the reducing agent used.

    Substitution: The phenylamino group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine or alcohol derivatives.

    Substitution: Various substituted phenylaminoacetate derivatives.

Scientific Research Applications

Methyl 2-(phenylamino)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor for the synthesis of drugs with analgesic, anti-inflammatory, and antimicrobial properties.

    Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(phenylamino)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The phenylamino group plays a crucial role in these interactions by forming hydrogen bonds and hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : N,N-bis(4-chlorophenyl)-2,4-dimethylaniline
  • CAS Number : 228718-48-7
  • Molecular Formula : C₂₀H₁₆Cl₂N₂
  • Molecular Weight : 353.27 g/mol
  • Structural Features : A central aniline ring substituted with two methyl groups (positions 2 and 4) and two 4-chlorophenyl groups attached to the nitrogen atom.

Key Properties

  • Purity & Availability : Available at 97% purity (¥189 per 1g) .
  • Applications : Primarily used in organic synthesis, material science (e.g., as a building block for polymers or charge-transport materials), and agrochemical research due to its aromatic amine backbone and halogenated substituents .

Comparison with Structurally Similar Compounds

Structural Analogues with Halogenated Aromatic Systems

Compound A : 4-[2,6-bis(4-chlorophenyl)-4-pyridyl]-N,N-dimethylaniline

  • CAS Number : 73910-97-1
  • Molecular Formula : C₂₅H₂₀Cl₂N₂
  • Key Differences :
    • Replaces the central aniline ring with a pyridine ring.
    • Contains two additional 4-chlorophenyl groups at positions 2 and 6 of the pyridine core.
  • Higher molecular weight (437.35 g/mol) compared to the target compound.

Compound B : N-[1-(2,4-dichlorophenyl)ethyl]-4-ethylaniline

  • Molecular Formula : C₁₆H₁₇Cl₂N
  • Key Differences: Substitutes the dimethylaniline core with a monoethyl group. Features a 2,4-dichlorophenyl ethyl chain instead of bis(4-chlorophenyl) groups.
  • Implications: Reduced steric hindrance may increase reactivity in nucleophilic substitution reactions. Lower molecular weight (294.22 g/mol) enhances solubility in non-polar solvents .

Functional Group Variations

Compound C : N-(4-chlorophenyl)-N'-[[4-(diethylamino)phenyl]methylideneamino]propanediamide

  • Structural Features: Contains a propanediamide backbone with diethylamino and 4-chlorophenyl groups .
  • Key Differences :
    • Replaces aromatic amine with amide and imine functional groups.
  • Implications :
    • Increased hydrogen-bonding capacity, making it suitable for pharmaceutical applications (e.g., enzyme inhibition) .
    • Lower thermal stability compared to the target compound due to labile amide bonds.

Compound D : 4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(N,N-dimethylaniline)

  • CAS Number : 1071547-23-3
  • Structural Features : Incorporates an ethene bridge and bromine substituent.
  • Key Differences :
    • Extended conjugation via the ethene linker enhances optical properties (e.g., fluorescence).
    • Bromine substituent offers distinct reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Physicochemical Property Comparison

Property Target Compound Compound A Compound B Compound D
Molecular Weight (g/mol) 353.27 437.35 294.22 537.41
Halogen Type Cl Cl Cl Br
Key Functional Groups Aromatic amine Pyridine Ethyl-substituted Ethene bridge
Typical Applications Material science Optoelectronics Agrochemicals Fluorescent dyes

Reactivity and Stability

  • Target Compound :
    • Stable under ambient conditions but susceptible to oxidative degradation of the amine group.
    • Chlorine substituents resist electrophilic substitution, directing reactivity to the methyl groups .
  • Compound A :
    • Pyridine nitrogen facilitates coordination with metal catalysts, useful in catalytic systems .
  • Compound D :
    • Bromine enables participation in aryl halide reactions, unlike the target compound’s chlorine groups .

Biological Activity

Methyl 2-(phenylamino)acetate, also known as methyl anilinoacetate, is an organic compound with the molecular formula C9H11NO2. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores its biochemical properties, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a phenyl group attached to an amino group, which is further connected to an acetate moiety. This structure allows it to participate in various biochemical interactions, making it a valuable compound in organic synthesis and drug development.

This compound exhibits several biological activities primarily through its interaction with specific enzymes and pathways:

  • Enzyme Interaction : The compound is known to interact with acetyl-CoA synthetase, influencing the conversion of acetate to acetyl-CoA, a crucial step in metabolic pathways.
  • Cellular Effects : It affects cellular processes such as gene expression and cell signaling, impacting energy production within cells by modulating the tricarboxylic acid cycle.
  • Serine Protease Inhibition : this compound hydrochloride acts as a serine protease inhibitor, preventing protein breakdown by inhibiting serine protease activity .

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Analgesic and Anti-inflammatory Effects : As a precursor for various drugs, it has been noted for its analgesic and anti-inflammatory properties.
  • Antimicrobial Activity : The compound has shown potential antimicrobial effects, contributing to its application in medicinal chemistry.

In Vitro Studies

Recent studies have demonstrated the effectiveness of this compound derivatives in inhibiting specific biological targets:

  • A study reported that derivatives of phenylamino compounds exhibited significant inhibition of tyrosinase, suggesting potential applications in skin whitening agents or treatments for hyperpigmentation .
  • Another investigation highlighted the anticancer activity of structurally similar compounds against chronic lymphocytic leukemia cells, showcasing the therapeutic window compared to normal cells .

Data Table: Biological Activities of this compound

Activity TypeEffect DescriptionReference
AnalgesicExhibits pain-relieving properties
Anti-inflammatoryReduces inflammation markers in cellular assays
AntimicrobialInhibits growth of certain bacterial strains
Enzyme InhibitionInhibits acetyl-CoA synthetase
Serine Protease InhibitionPrevents protein degradation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 2-(phenylamino)acetate with high purity?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-chloroacetate derivatives with aniline derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) can yield the target compound. Post-synthesis purification via recrystallization or column chromatography is critical to achieve ≥95% purity, as noted in standard protocols for analogous phenylamino esters . Characterization using IR and NMR ensures the absence of unreacted aniline or ester intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound?

A combination of spectroscopic methods is recommended:

  • 1H NMR to confirm the presence of the phenylamino group (δ ~6.5–7.5 ppm for aromatic protons) and the methyl ester moiety (δ ~3.6–3.8 ppm).
  • IR spectroscopy to identify N-H stretching (~3300 cm⁻¹) and ester carbonyl (~1700 cm⁻¹) vibrations.
  • Mass spectrometry (MS) for molecular ion confirmation (expected m/z for C₉H₁₁NO₂: 165.08). Discrepancies in spectral data may arise from residual solvents or tautomerism, necessitating repeated analysis under controlled conditions .

Q. How can researchers troubleshoot low yields in the synthesis of this compound?

Low yields often stem from incomplete reaction or side-product formation. Key optimizations include:

  • Using excess aniline to drive the reaction to completion.
  • Employing catalysts like DMAP (4-dimethylaminopyridine) to enhance ester-amine coupling efficiency.
  • Adjusting reaction temperature (e.g., reflux at 80–100°C) and duration (typically 12–24 hours) based on TLC monitoring .

Advanced Research Questions

Q. What strategies resolve conflicting spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR spectra may arise from dynamic processes (e.g., rotamerism) or impurities. Solutions include:

  • Variable-temperature NMR to assess conformational stability.
  • HPLC-coupled MS to isolate and identify minor impurities.
  • X-ray crystallography for definitive structural confirmation, though this requires high-purity crystals .

Q. How does the electronic nature of substituents on the phenyl ring affect the reactivity of this compound?

Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring can reduce nucleophilicity of the aniline nitrogen, slowing downstream reactions like acylations. Conversely, electron-donating groups (e.g., -OCH₃) enhance reactivity. Computational studies (DFT) can predict substituent effects on charge distribution and reaction pathways .

Q. What are the stability considerations for this compound under different storage conditions?

The compound is prone to hydrolysis in humid environments, converting to 2-(phenylamino)acetic acid. Stability tests recommend:

  • Storing under anhydrous conditions at −20°C.
  • Monitoring via periodic HPLC to detect degradation.
  • Using stabilizers like molecular sieves in long-term storage .

Q. How can this compound be functionalized for pharmacological studies?

Key derivatization approaches include:

  • Hydrolysis to generate the carboxylic acid for salt formation (e.g., sodium salts for improved solubility) .
  • Amide coupling via EDC/HOBt to introduce bioactive moieties (e.g., sulfonamides) for target-specific assays .
  • Metal complexation for studying chelation properties in catalytic or therapeutic contexts .

Q. Methodological Notes

  • Synthetic Protocols : Always validate reaction scalability; pilot-scale reactions (≥10 mmol) may require adjusted solvent ratios or heating methods .
  • Data Interpretation : Cross-reference spectral libraries for phenylamino esters to avoid misassignment of peaks .
  • Ethical Compliance : Adhere to institutional guidelines for waste disposal, particularly for amine-containing byproducts .

Properties

IUPAC Name

methyl 2-anilinoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-9(11)7-10-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJUWKPNWWCOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of the N-phenylglycine (5.45 g, 36 mmol) in methanol (100 mL) was added hydrogen chloride (50 mL, 4.0 M solution in dioxane, 200 mmol) and the mixture was stirred overnight at rt. The organic solvent was removed under reduced pressure and the residue was dissolved in dichloromethane (100 mL), washed with 1N sodium carbonate (3×50 mL), brine (50 mL), dried over Na2SO4, filtered, concentrated under reduced pressure and finally dried in vacuo to afford 5.85 g (98%) of the title compound. 1H NMR (400 MHz, CDCl3) δ: 7.2 (m, 2H), 6.76 (m, 1H), 6.62 (m, 2H), 4.27 (brs, 1H), 3.93 (d, 2H), 3.78 (s, 3H).
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
98%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl 2-(phenylamino)acetate
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